2,3',5-Tribromobiphenyl

Description

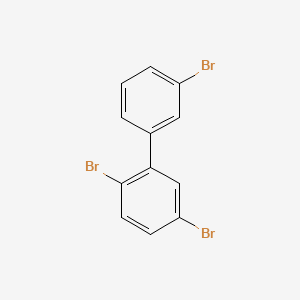

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRZFKOZZOCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074766 | |

| Record name | PBB 026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-35-2 | |

| Record name | 2,3',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3',5-Tribromobiphenyl: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polybrominated biphenyls (PBBs) represent a class of synthetic halogenated organic compounds that have garnered significant scientific and regulatory attention due to their persistence in the environment, potential for bioaccumulation, and associated toxicological concerns. Initially developed as effective flame retardants, their widespread use has led to their ubiquitous presence in various environmental matrices and biological systems. This technical guide provides a comprehensive overview of a specific congener, 2,3',5-Tribromobiphenyl, also known as PBB-23. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical insights, offering a valuable resource for researchers in environmental science, toxicology, and drug development who may encounter or study this particular compound. We will delve into its chemical and physical properties, explore its molecular structure, discuss methodologies for its synthesis and analysis, and touch upon its environmental fate and toxicological profile based on the broader understanding of PBBs.

Chemical Identity and Physical Properties

This compound is an aromatic compound characterized by a biphenyl skeleton substituted with three bromine atoms. The precise positioning of these bromine atoms on the biphenyl rings dictates its chemical and physical behavior, as well as its toxicological properties.

Nomenclature and Identification

-

Systematic IUPAC Name : 1,2,5-tribromo-3-phenylbenzene

-

Common Name : this compound

-

PBB Congener Number : PBB-23

-

CAS Number : The primary and most reliably sourced CAS number for this compound is 59080-35-2 .[1][2][3][4][5] It is important to note that the CAS number 2181002-38-8 is also associated with this compound in some databases like PubChem and Wikipedia, which may lead to confusion.[6][7][8][9] However, for procurement of analytical standards and in regulatory contexts, 59080-35-2 is the more consistently cited identifier.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental transport, fate, and bioaccumulation potential.

| Property | Value | Source |

| Physical State | Solid at room temperature. | [1] |

| Melting Point | 135 °C | [4] |

| Boiling Point | 369 °C | [4] |

| Flash Point | > 100 °C (> 212 °F) | [4] |

| Water Solubility | PBBs are generally poorly soluble in water, with solubility decreasing as the degree of bromination increases.[10] | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.6 (estimated) | [6] |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

The high Log Kₒw value indicates a strong tendency for this compound to partition from water into organic phases, such as lipids in living organisms, which is a key factor in its bioaccumulation.[10]

Molecular Structure and Spectroscopic Profile

The three-dimensional arrangement of the bromine atoms on the biphenyl rings influences the molecule's planarity and, consequently, its interaction with biological receptors.

2D and 3D Structure

The structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with bromine atoms at the 2 and 5 positions, and the other ring is substituted with a bromine atom at the 3' position.

Caption: 2D structure of this compound.

The presence of a bromine atom at the ortho position (position 2) relative to the inter-ring bond can create steric hindrance, leading to a non-planar conformation where the two phenyl rings are twisted relative to each other. This torsional angle is a critical determinant of the molecule's biological activity.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The spectrum would exhibit a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton, influenced by the neighboring bromine atoms.

-

¹³C NMR: The spectrum would show 12 distinct signals for the carbon atoms of the biphenyl core, with the carbons bonded to bromine atoms appearing at characteristic chemical shifts.

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 388, 390, 392, and 394, corresponding to the isotopic distribution of the three bromine atoms. The fragmentation pattern would likely involve the sequential loss of bromine atoms and potentially the cleavage of the biphenyl bond.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).

-

Synthesis and Manufacturing

The synthesis of specific PBB congeners like this compound is typically achieved through cross-coupling reactions. While a specific, detailed protocol for this isomer is not widely published, the general principles of Suzuki and Ullmann couplings are applicable.

Synthetic Approaches

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The synthesis of this compound via a Suzuki coupling would likely involve the reaction of a dibromophenylboronic acid with a bromobenzene, or a bromophenylboronic acid with a dibromobenzene, in the presence of a palladium catalyst and a base.

Caption: General Suzuki coupling pathway for PBB synthesis.

Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halides. To synthesize an unsymmetrical biphenyl like this compound, a modified Ullmann reaction or a related coupling strategy would be necessary, often requiring more stringent reaction conditions than Suzuki couplings.

Example Synthetic Protocol (Hypothetical Suzuki Coupling)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the principles of the Suzuki reaction. This protocol is for illustrative purposes and would require optimization and validation.

Materials:

-

2,5-Dibromophenylboronic acid

-

1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromophenylboronic acid (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy.

Analytical Methodologies

The detection and quantification of this compound, particularly in complex environmental and biological matrices, require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.[11][12][13][14]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.

Workflow for Sample Preparation:

Caption: General workflow for PBB sample preparation.

Detailed Protocol for Solid-Phase Extraction (SPE) Cleanup:

-

Sample Extraction: Extract the sample (e.g., soil, sediment, tissue homogenate) with a suitable organic solvent mixture, such as hexane:dichloromethane.

-

SPE Cartridge Conditioning: Condition a silica gel or Florisil SPE cartridge with hexane.

-

Sample Loading: Load the concentrated sample extract onto the conditioned SPE cartridge.

-

Interference Elution: Wash the cartridge with a non-polar solvent like hexane to remove non-polar interferences.

-

Analyte Elution: Elute the PBBs from the cartridge using a solvent of moderate polarity, such as a mixture of hexane and dichloromethane.

-

Final Concentration: Evaporate the eluate to a small volume and reconstitute in a solvent suitable for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the separation of different PBB congeners and their unambiguous identification based on their mass-to-charge ratio.[11]

Typical GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC Column | DB-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation of PBB congeners based on their boiling points. |

| Injector | Splitless, 250-280 °C | Ensures efficient transfer of the analyte onto the column. |

| Oven Program | Initial temp: 100 °C, hold 2 min; Ramp 1: 15 °C/min to 200 °C; Ramp 2: 5 °C/min to 300 °C, hold 10 min | A temperature program designed to separate a wide range of PBB congeners. |

| Carrier Gas | Helium, constant flow | Inert carrier gas for GC. |

| MS Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity and selectivity for target analytes by monitoring specific ions. |

Expected Retention Time and Mass Fragments:

While the exact retention time for this compound will depend on the specific chromatographic conditions, it would elute among other tribromobiphenyl isomers. In SIM mode, the characteristic isotopic cluster of the molecular ion (m/z 388, 390, 392, 394) would be monitored for quantification and confirmation.

Environmental Fate and Toxicology

The environmental persistence and toxicological effects of PBBs are of significant concern. While specific data for this compound is limited, the general behavior of PBBs provides a strong indication of its potential impact.

Environmental Persistence and Bioaccumulation

PBBs are highly resistant to environmental degradation through microbial action or hydrolysis.[15] Photodegradation by UV radiation can occur, leading to the formation of lower-brominated biphenyls.[15] Due to their lipophilic nature, PBBs strongly adsorb to soil and sediment and are not readily leached into groundwater.[16]

The primary concern with PBBs is their potential for bioaccumulation and biomagnification in the food chain.[10][15] Organisms at higher trophic levels tend to accumulate higher concentrations of these compounds in their fatty tissues.[17]

Toxicological Profile

The toxicity of PBBs is highly dependent on the specific congener, with the substitution pattern on the biphenyl rings playing a crucial role.[18] Some PBB congeners, particularly those with a planar structure (coplanar PBBs), exhibit "dioxin-like" toxicity by binding to the aryl hydrocarbon (Ah) receptor.[18] Other congeners may exert their toxic effects through different mechanisms.

Given the lack of specific toxicological studies on this compound, its toxicity can only be inferred from the broader class of PBBs. General health effects associated with PBB exposure in animals include:

-

Hepatotoxicity (liver damage)

-

Immunotoxicity

-

Endocrine disruption

-

Developmental and reproductive effects

The U.S. Department of Health and Human Services has classified PBBs as "reasonably anticipated to be human carcinogens".[16]

Applications and Regulatory Status

The commercial production and use of PBBs have been largely phased out in many countries due to their environmental and health risks.

Historical Applications

PBBs were primarily used as additive flame retardants in a variety of materials, including:

-

ABS (acrylonitrile-butadiene-styrene) plastics used in electronics and automotive parts

-

Polyurethane foams for upholstery

-

Coatings and lacquers[15]

There is no evidence to suggest that this compound was used as a specific commercial product; rather, it would have been a component of technical PBB mixtures.

Regulatory Status

PBBs are listed as persistent organic pollutants (POPs) under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these hazardous chemicals. Their use is also heavily restricted under regulations such as the European Union's Restriction of Hazardous Substances (RoHS) Directive.[7]

Conclusion

This compound (PBB-23) is a specific congener of the broader class of polybrominated biphenyls. While detailed experimental data for this particular isomer is scarce, its chemical and physical properties, along with the well-documented behavior of PBBs as a group, indicate that it is a persistent, bioaccumulative, and potentially toxic compound. This technical guide has provided a consolidated overview of its identity, structure, synthesis, and analysis, drawing upon the available scientific literature. Further research is needed to fully characterize the toxicological profile and environmental behavior of this compound to better assess its potential risks to human health and the environment.

References

-

Polybrominated biphenyls (PBBs) (HSG 83, 1993). Inchem.org. Available from: [Link]

-

Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. PMC - NIH. Available from: [Link]

-

Polychlorinated biphenyl - Wikipedia. Available from: [Link]

-

Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR. CDC. Available from: [Link]

-

Persistent, bioaccumulative and toxic substances - Wikipedia. Available from: [Link]

-

Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). US EPA. Available from: [Link]

-

Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Shimadzu. Available from: [Link]

-

RBF-086S | Agilent. Available from: [Link]

-

Toxicological Profile for Polybrominated Biphenyls. ATSDR. Available from: [Link]

-

2,3,5-Tribromobiphenyl | C12H7Br3 | CID 12291232 - PubChem. NIH. Available from: [Link]

-

Health Effects from PBB Exposure - State of Michigan. Available from: [Link]

-

59080-35-2 / 4-18 - NITE. Available from: [Link]

-

ATSDR Polybrominated Biphenyls (PBBs) Tox Profile. (2004). Available from: [Link]

-

Polybrominated biphenyl - Wikipedia. Available from: [Link]

-

Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed. Available from: [Link]

-

Toxicity of 3,4,5,3',4',5'-hexabrominated Biphenyl and 3,4,3',4'-tetrabrominated Biphenyl. Available from: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. PubMed. Available from: [Link]

-

Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of aroclor mixture - SCCWRP FTP. Available from: [Link]

-

Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC - NIH. Available from: [Link]

-

Brominated Organic Compounds - Pharos. Available from: [Link]

-

Congener specific analysis of polychlorinated biphenyls (PCBs) in serum using GC/MSD. PubMed. Available from: [Link]

-

1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan ... - CAS号查询. Available from: [Link]

-

2,3,6-Tribromobiphenyl | C12H7Br3 | CID 14452535 - PubChem. NIH. Available from: [Link]

-

Toxicological Profile for Polybrominated Biphenyls - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

-

2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389 - PubChem. Available from: [Link]

-

A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available from: [Link]

-

2,3,4-TRIBROMOBIPHENYL - gsrs. Available from: [Link]

-

Technical Fact Sheet – Polybrominated Biphenyls (PBBs). US EPA. Available from: [Link]

-

In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed. Available from: [Link]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. Available from: [Link]

-

fficial release - BIR. Available from: [Link]

-

Memorandum Circular No. 2023-1. DBM. Available from: [Link]

-

Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of - The Royal Society of Chemistry. Available from: [Link]

-

DEPARTMENT-ORDER-NO-31-S-2023.pdf - DBM. Available from: [Link]

Sources

- 1. CAS 59080-35-2: this compound | CymitQuimica [cymitquimica.com]

- 2. agilent.com [agilent.com]

- 3. 59080-35-2 | CAS DataBase [m.chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. J-CHECK(English) [nite.go.jp]

- 6. 2,3,5-Tribromobiphenyl | C12H7Br3 | CID 12291232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 8. Brominated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 9. 1341707-41-2_CAS号:1341707-41-2_1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one - 化源网 [chemsrc.com]

- 10. Persistent, bioaccumulative and toxic substances - Wikipedia [en.wikipedia.org]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ftp.sccwrp.org [ftp.sccwrp.org]

- 14. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

An In-Depth Technical Guide to the Synthesis of 2,3',5-Tribromobiphenyl for Research Applications

This guide provides a comprehensive overview of the synthesis of 2,3',5-tribromobiphenyl, a polybrominated biphenyl (PBB) of interest for toxicological and environmental research. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of a feasible synthetic pathway, including a discussion of the underlying chemistry, a step-by-step experimental protocol, and essential safety considerations.

Introduction: The Significance of this compound

Polybrominated biphenyls are a class of synthetic organobromine compounds that have been used as flame retardants. Due to their environmental persistence and potential toxicity, specific congeners like this compound are crucial reference standards for analytical and toxicological studies. The asymmetric nature of this particular isomer makes its synthesis a targeted endeavor, requiring a strategic approach to ensure the desired connectivity of the phenyl rings and the specific placement of the bromine atoms.

Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls is effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] This methodology is the chosen route for the synthesis of this compound.

The core of this strategy involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the logical disconnection points to two primary starting materials: a tribrominated benzene derivative and a monobrominated phenylboronic acid.

Retrosynthetic Analysis:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with (3-bromophenyl)boronic acid. Optimization may be required to achieve the highest yields.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 626-39-1 |

| (3-Bromophenyl)boronic acid | C₆H₆BBrO₂ | 200.83 | 89598-96-9 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Water | H₂O | 18.02 | 7732-18-5 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 mmol), (3-bromophenyl)boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the organic layer under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound. [3]9. Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. [3] Visual Workflow:

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed by spectroscopic analysis.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the seven protons on the biphenyl core. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl skeleton, with the carbon atoms attached to bromine atoms showing characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (390.90 g/mol ). [4]The isotopic pattern of the molecular ion will be characteristic of a compound containing three bromine atoms.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

1,3,5-Tribromobenzene: This compound is an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

(3-Bromophenyl)boronic acid: Boronic acids are generally considered to be of low toxicity, but they can be irritating. Standard laboratory safety precautions should be followed.

-

Tetrakis(triphenylphosphine)palladium(0): Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: Toluene and ethanol are flammable. All heating should be conducted using a heating mantle and in a well-ventilated area, away from open flames.

-

Polybrominated Biphenyls (PBBs): PBBs are persistent organic pollutants and are considered to be potentially carcinogenic. Handle the final product with extreme care, using appropriate PPE, and dispose of all waste in accordance with institutional and regulatory guidelines.

Conclusion

The Suzuki-Miyaura coupling provides a robust and reliable method for the synthesis of this compound. This guide outlines a feasible synthetic strategy and a detailed experimental protocol to facilitate the preparation of this important research chemical. Researchers are reminded to adhere to all safety precautions and to validate the identity and purity of the final product through rigorous spectroscopic analysis.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,3,3',4,4',5,5'-Heptabromobiphenyl | C12H3Br7 | CID 181950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3,5-Tribromobiphenyl | C12H7Br3 | CID 12291232 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3',5-Tribromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 2,3',5-Tribromobiphenyl

This compound is a specific congener of the polybrominated biphenyls (PBBs), a class of synthetic organobromine compounds. PBBs were historically used as flame retardants in a variety of consumer and industrial products.[1] Structurally, this compound consists of a biphenyl core with three bromine atoms attached at the 2, 5, and 3' positions of the phenyl rings. The precise arrangement of these bromine atoms dictates its chemical properties, environmental behavior, and toxicological profile.

There are 209 possible PBB congeners, each differing in the number and position of bromine atoms.[1][2][3] this compound is designated as PBB congener number 23.[4] Understanding the characteristics of individual congeners is critical for assessing their environmental impact and potential health risks.

Core Identifiers and Chemical Properties

Accurate identification of this compound is fundamental for regulatory compliance, scientific research, and safety protocols. A notable point of clarification is the existence of multiple CAS numbers associated with this compound. The CAS number 59080-35-2 is frequently cited by commercial suppliers of certified reference standards.[5] Concurrently, the CAS number 2181002-38-8 is utilized in databases such as PubChem and the EPA's DSSTox.[4][6] It is advisable for researchers to be aware of both identifiers when conducting literature and database searches.

Synonyms and Alternative Names:

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃ | [4] |

| Molecular Weight | 390.90 g/mol | [4] |

| Melting Point | 135 °C | [5] |

| Boiling Point | 369 °C | [5] |

| Flash Point | > 100 °C | [5] |

| XLogP3 | 5.6 | [4] |

The high LogP value indicates a strong lipophilic character, suggesting a tendency for bioaccumulation in fatty tissues.[7]

Caption: Chemical structure of this compound (PBB 23).

Synthesis and Manufacturing

The synthesis of specific PBB congeners like this compound is typically achieved through laboratory-scale chemical reactions rather than large-scale industrial processes, especially given the restrictions on PBB production. A plausible and widely utilized method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 3-bromophenylboronic acid with 1,2,4-tribromobenzene.

Reaction Scheme:

(3-bromophenyl)boronic acid + 1,2,4-tribromobenzene --(Pd catalyst, Base)--> this compound

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-tribromobenzene (1.0 eq), 3-bromophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and water.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The detection and quantification of this compound, particularly in environmental and biological matrices, necessitate sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PBBs.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique separates the components of a mixture in the gas phase followed by detection and identification based on their mass-to-charge ratio.

Caption: General workflow for the analysis of this compound by GC-MS.

Detailed Analytical Protocol

-

Sample Preparation:

-

Extraction: For solid samples (e.g., soil, sediment, tissue), use Soxhlet extraction or pressurized liquid extraction with a suitable solvent such as a hexane/acetone mixture. For liquid samples (e.g., water), use liquid-liquid extraction with a nonpolar solvent.

-

Cleanup: The crude extract often contains interfering compounds. Use techniques like gel permeation chromatography (GPC) to remove lipids and adsorption chromatography on silica or Florisil to remove polar interferences.

-

-

GC-MS Analysis:

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.[8]

-

GC Column: A low-polarity capillary column, such as a DB-5ms (or equivalent), is typically used for the separation of PBB congeners.[9]

-

Injection: Use a splitless injection mode to maximize sensitivity for trace-level analysis.[9]

-

Oven Temperature Program: A programmed temperature ramp is essential to achieve good separation of the various PBB congeners. A typical program might start at a lower temperature (e.g., 100-140 °C), ramp up to a higher temperature (e.g., 300-320 °C), and hold for a period.[9]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is preferred for its higher sensitivity and selectivity.[9] Monitor characteristic ions for this compound, including the molecular ion cluster.

-

-

Quantification:

-

Use an internal standard method with a labeled PBB congener (e.g., ¹³C-labeled) to correct for variations in extraction efficiency and instrument response.

-

Prepare a calibration curve using certified reference standards of this compound.

-

Toxicology and Safety

The toxicological properties of PBBs as a class are well-documented, with concerns centered on their persistence, bioaccumulation, and potential for adverse health effects. However, specific toxicological data for this compound is limited. Therefore, a precautionary approach based on the known hazards of PBBs is warranted.

General PBB Toxicology:

-

Persistence and Bioaccumulation: PBBs are environmentally persistent and can bioaccumulate in the food chain due to their lipophilic nature.[7]

-

Endocrine Disruption: Some PBB congeners are known to be endocrine disruptors.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified polybrominated biphenyls as "possibly carcinogenic to humans" (Group 2B).

-

Hepatotoxicity: Animal studies have shown that exposure to PBB mixtures can cause liver damage.

Handling and Safety Precautions:

Due to the potential hazards, this compound should be handled with appropriate safety measures in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound (PBB 23) is a specific congener of a class of persistent organic pollutants. While its use has been curtailed, its presence in the environment and in legacy products remains a concern. This guide provides a comprehensive overview of its identification, properties, synthesis, analysis, and safety considerations. For researchers and professionals in drug development and environmental science, a thorough understanding of this compound is essential for accurate risk assessment and the development of effective remediation and analytical strategies. Further research is needed to fully elucidate the specific toxicological profile of this particular isomer.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291232, 2,3,5-Tribromobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90479118, 2,3,3'-Tribromobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42948, Pbb 153. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical and Physical Information - Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]

-

Wikipedia. (n.d.). Polybrominated biphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14452535, 2,3,6-Tribromobiphenyl. Retrieved from [Link]

-

INCHEM. (1994). Polybrominated biphenyls (EHC 152, 1994). Retrieved from [Link]

-

Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154389, 2,4',6-Tribromobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34004, 2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Retrieved from [Link]

-

Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90479115, 2,2',3,5'-Tetrabromobiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

National Center for Biotechnology Information. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][10]-Fused Indole Heterocycles. Retrieved from [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. Retrieved from [Link]

-

Pharos. (n.d.). Halogenated Flame Retardants (HFRs). Retrieved from [Link]

-

Pharos. (n.d.). Flame Retardants. Retrieved from [Link]

Sources

- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,3,5-Tribromobiphenyl | C12H7Br3 | CID 12291232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. Halogenated Flame Retardants (HFRs) - Pharos [pharos.habitablefuture.org]

- 7. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. 2,3,3'-Tribromobiphenyl | C12H7Br3 | CID 90479118 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Sources and Fate of 2,3',5-Tribromobiphenyl

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic halogenated hydrocarbons that were historically used as flame retardants in a variety of commercial and consumer products.[1] Comprising 209 distinct congeners, these compounds are characterized by their chemical stability, persistence in the environment, and lipophilicity, which drives their bioaccumulation in fatty tissues.[1][2] This guide focuses specifically on the environmental sources and fate of the congener 2,3',5-tribromobiphenyl, also known as PBB-26. While not one of the most abundant congeners in the original commercial mixtures, its environmental presence is a result of both direct release and the degradation of more highly brominated PBBs. Understanding the environmental dynamics of PBB-26 is critical for assessing its potential risks to ecosystems and human health.

Primary Environmental Sources

The primary route of entry for this compound into the environment has been through the manufacture and use of commercial PBB mixtures.[3] Although production in the United States ceased in the late 1970s, the legacy of their use continues to be a source of environmental contamination.[4]

Commercial PBB Mixtures

The most significant commercial PBB products were hexabromobiphenyl mixtures, notably FireMaster BP-6 and FireMaster FF-1.[4] These formulations were not composed of a single congener but were complex mixtures of various PBBs, including di- through octabrominated homologues.[4] Detailed analysis of FireMaster BP-6 has revealed the presence of tribromobiphenyls, making these commercial products a direct source of PBB-26 to the environment.[5]

The Michigan Contamination Incident

A pivotal event in the environmental history of PBBs was the accidental contamination of livestock feed with FireMaster BP-6 in Michigan in 1973.[6] This incident led to the widespread distribution of PBBs throughout the state's agricultural system, contaminating meat, dairy products, and eggs.[6] The disposal of contaminated animal carcasses and agricultural products further contributed to the environmental burden of PBBs, including this compound.[6]

Secondary Environmental Sources: Formation from Higher Brominated Congeners

A significant environmental source of this compound is the degradation of more highly brominated PBB congeners that were more abundant in the original FireMaster mixtures.[7] This occurs through two primary mechanisms: photodegradation and microbial degradation.

Photodegradation

PBBs are susceptible to photolytic debromination when exposed to ultraviolet (UV) light, including natural sunlight.[8][9] This process involves the cleavage of carbon-bromine bonds, leading to the formation of lower brominated congeners.[8] For instance, studies on the photolytic transformation of decabromobiphenyl (PBB-209) have shown that it degrades into a series of lower brominated congeners, including hexa- to nonabromobiphenyls.[9]

A study on the photodegradation of 2,4,5-tribromobiphenyl (PBB-29), a compound structurally similar to PBB-26, revealed that the para-bromine substituent is preferentially removed.[7][8] The debromination sequence was found to be para, followed by ortho, and then meta.[7] This preferential removal is attributed to factors such as a longer C-Br bond length in the excited state and lower bond dissociation energy at the para position.[7] It is plausible that this compound is also formed through similar photolytic degradation of higher PBBs.

Caption: Microbial reductive debromination of higher PBBs in anaerobic environments.

Environmental Fate and Transport

Once released into the environment, this compound, like other PBBs, is subject to various transport and partitioning processes. Due to their hydrophobic nature, PBBs have low water solubility and a strong tendency to adsorb to soil and sediment particles. [10]This limits their mobility in aquatic systems but makes them persistent in solid matrices. Atmospheric transport can occur when PBBs are adsorbed to particulate matter. [10] Table 1: Physicochemical Properties of Tribromobiphenyl (PBB-26)

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃ | |

| Molecular Weight | 390.90 g/mol | |

| LogP (octanol-water partition coefficient) | Estimated > 5 | General PBB properties [2] |

| Water Solubility | Very Low | General PBB properties [2] |

| Vapor Pressure | Low | General PBB properties [11] |

Bioaccumulation

The lipophilic nature of this compound facilitates its bioaccumulation in organisms, with concentrations increasing at higher trophic levels of the food chain. [2]Lower brominated congeners of PBBs tend to bioaccumulate more than higher brominated ones. [12]PBBs are readily absorbed through the gastrointestinal tract and are stored in adipose tissue. [13]The biological half-life of some PBB congeners in humans is estimated to be several years, indicating a high potential for long-term accumulation. [13]While a specific bioaccumulation factor (BAF) for PBB-26 is not readily available, the general trend for PBBs suggests it is a bioaccumulative substance. [2]

Toxicity of Lower-Brominated PBBs

The toxicity of PBBs can vary depending on the specific congener. [14]Lower-brominated PBBs may have different toxicological profiles compared to their more highly brominated counterparts. [15]Exposure to PBBs has been associated with a range of adverse health effects in animals, including impacts on the liver, thyroid, and nervous system. [12]Some PBBs are considered probable human carcinogens. [12]A study evaluating the biotoxicity of various PBBs and their transformation products suggested that PBB-29 (2,4,5-tribromobiphenyl) exhibited no potential biotoxicity in their model. [16]However, the same study indicated that other PBBs and their degradation products could pose carcinogenic risks. [16]Further research is needed to fully characterize the toxicological profile of this compound.

Analytical Methodologies

The detection and quantification of this compound in environmental matrices typically involve the following steps:

Sample Extraction and Purification

-

Extraction: Soxhlet extraction or pressurized liquid extraction with organic solvents such as hexane or dichloromethane is commonly used to extract PBBs from solid matrices like soil and sediment.

-

Cleanup: The extract is then subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using materials like silica gel or alumina.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique for the identification and quantification of PBB congeners. The use of high-resolution capillary columns allows for the separation of individual congeners, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.

Conclusion

This compound (PBB-26) is an environmentally relevant congener of the polybrominated biphenyl family. Its presence in the environment stems from its inclusion in historical commercial flame retardant mixtures and, significantly, from the environmental degradation of more highly brominated PBBs through photolytic and microbial processes. Due to its persistence and lipophilicity, PBB-26 is subject to bioaccumulation in food webs. While the toxicological profile of this specific congener requires further investigation, the known hazards of the PBB class as a whole warrant continued monitoring and research into the fate and effects of these persistent organic pollutants.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Morris, P. J., Quensen, J. F., Tiedje, J. M., & Boyd, S. A. (1992). Reductive debromination of the commercial polybrominated biphenyl mixture firemaster BP6 by anaerobic microorganisms from sediments. Applied and Environmental Microbiology, 58(10), 3249–3256. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12291232, 2,3,5-Tribromobiphenyl. [Link]

-

Wang, R., Tang, T., Lu, G., Zheng, Z., Wu, P., Yin, H., & Dang, Z. (2018). Experimental and theoretical investigations on debromination pathways of polybrominated biphenyls (PBBs) under ultraviolet light. Chemosphere, 207, 43-50. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. International Agency for Research on Cancer. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. Chapter 4: Chemical and Physical Information. [Link]

-

Zheng, M., Du, B., Tian, H., Liu, A., Huang, Y., Li, L., ... & Su, G. (2015). Sources, analytical methods and environmental characteristics of polybrominated biphenyls. Chinese Science Bulletin, 60(1), 2-13. [Link]

- Veith, G. D., DeFoe, D. L., & Bergstedt, B. V. (1979). Measuring and estimating the bioconcentration factor of chemicals in fish. Journal of the Fisheries Research Board of Canada, 36(9), 1040-1048.

-

Quensen, J. F., Morris, P. J., Boyd, S. A., & Tiedje, J. M. (1992). Reductive debromination of the commercial polybrominated biphenyl mixture Firemaster BP6 by anaerobic microorganisms from sediments. [Link]

-

von der Recke, R., & Vetter, W. (2007). Photolytic transformation of polybrominated biphenyls leading to the structures of unknown hexa- to nonabromo-congeners. Environmental science & technology, 41(22), 7853–7859. [Link]

-

Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS microbiology ecology, 32(1), 1-15. [Link]

-

Li, Y., Liu, H., & Zhang, Q. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences, 24(3), 1753. [Link]

-

He, J., Robrock, K. R., & Alvarez-Cohen, L. (2006). Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs). Environmental science & technology, 40(14), 4429–4434. [Link]

-

Robertson, L. W., Safe, S. H., Parkinson, A., Pellizzari, E., & Pochini, C. (1984). Synthesis and identification of highly toxic polybrominated biphenyls in the fire retardant FireMaster BP-6. Journal of agricultural and food chemistry, 32(5), 1107-1112. [Link]

-

Wikipedia. (n.d.). Polybrominated biphenyl. [Link]

-

World Health Organization. (1993). Polybrominated biphenyls (PBBs) (Health and Safety Guide No. 83). [Link]

-

National Center for Biotechnology Information. (2004). Table 4-4, Identified PBB Congeners in FireMaster® BP-6 and FireMaster® FF-1. In Toxicological Profile for Polybrominated Biphenyls. [Link]

-

Borgå, K., Fisk, A. T., Hoekstra, P. F., & Muir, D. C. (2004). Bioaccumulation factors for PCBs revisited. Environmental science & technology, 38(16), 4347-4354. [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]

-

Wang, Q., Wang, C., Li, J., Sun, J., & Wang, Y. (2020). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers using a BiVO4/BiOBr/Pd nanocomposite. Environmental Science: Nano, 7(1), 183-192. [Link]

-

Wang, J., Zhang, S., Zhang, H., & Yu, G. (2011). Debromination of polybrominated diphenyl ethers (PBDEs) and their conversion to polybrominated dibenzofurans (PBDFs) by UV light: Mechanisms and pathways. Environmental science & technology, 45(19), 8262-8269. [Link]

-

National Center for Biotechnology Information. (2004). RELEVANCE TO PUBLIC HEALTH. In Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Achrom. (n.d.). Polybrominated Biphenyl Standards (PBBs). [Link]

-

Li, Y., Liu, H., & Zhang, Q. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences, 24(3), 1753. [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

-

Secretariat of the Stockholm Convention. (2007). Hexabromobiphenyl. [Link]

-

Annamaria, C., Giuseppa, C., & Emanuela, F. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. International Journal of Molecular Sciences, 24(17), 13217. [Link]

-

Birnbaum, L. S., & Staskal, D. F. (2004). Human Health Effects of Brominated Flame Retardants. [Link]

-

Swedish Chemicals Agency. (n.d.). Hexabromobiphenyl. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). [Link]

-

CP-Analitika. (n.d.). Polybrominated Biphenyl Standards (PBBs). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 42948, Pbb 153. [Link]

-

Olarewaju, O. O., Al-Ghamdi, H., & Al-Zahrani, M. (2017). Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD. Environmental science & technology, 51(5), 2736–2745. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 181213, 2,3',4',5-Tetrabromobiphenyl. [Link]

-

Olarewaju, O. O., Al-Ghamdi, H., & Al-Zahrani, M. (2017). Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD. [Link]

-

World Health Organization. (1994). Polybrominated biphenyls (EHC 152). [Link]

-

Zheng, M., Du, B., Tian, H., Liu, A., Huang, Y., Li, L., ... & Su, G. (2015). Sources, analytical methods and environmental characteristics of polybrominated biphenyls. [Link]

Sources

- 1. achrom.be [achrom.be]

- 2. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts | MDPI [mdpi.com]

- 8. Experimental and theoretical investigations on debromination pathways of polybrominated biphenyls (PBBs) under ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photolytic transformation of polybrominated biphenyls leading to the structures of unknown hexa- to nonabromo-congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chm.pops.int [chm.pops.int]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,3',4',5-Tetrabromobiphenyl | C12H6Br4 | CID 181213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 2,3',5-Tribromobiphenyl

Foreword: Navigating the Data Gap for a Specific Polybrominated Biphenyl Congener

Polybrominated biphenyls (PBBs) represent a class of 209 distinct chemical entities, or congeners, that have garnered significant toxicological interest due to their persistence, bioaccumulation, and adverse health effects.[1] While extensive research has been conducted on commercial PBB mixtures, such as FireMaster BP-6, and certain individual congeners, a comprehensive toxicological profile for every specific congener is not always available in the public domain. This guide focuses on 2,3',5-tribromobiphenyl (PBB-23), a specific tribrominated congener for which dedicated toxicological studies are limited.

Therefore, this document adopts a scientifically rigorous approach to construct a probable toxicological profile for this compound. This is achieved by integrating the foundational principles of PBB toxicology with data from structurally related congeners. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in understanding the potential hazards of this compound and to provide a framework for designing future toxicological evaluations.

Physicochemical Characteristics and Environmental Fate

Understanding the fundamental physicochemical properties of this compound is paramount to predicting its environmental behavior and toxicokinetic profile.

| Property | Predicted/Estimated Value | Source |

| Molecular Formula | C₁₂H₇Br₃ | PubChem |

| Molecular Weight | 390.90 g/mol | PubChem |

| LogP (Octanol-Water Partition Coefficient) | 5.6 | PubChem |

| Water Solubility | Low | Inferred from high LogP |

| Vapor Pressure | Low | Inferred from high molecular weight |

Note: The values for LogP, water solubility, and vapor pressure are computed estimates from PubChem, as experimental data for this specific congener is scarce.

The high octanol-water partition coefficient (LogP) indicates that this compound is highly lipophilic, meaning it has a strong affinity for fatty tissues. This property drives its bioaccumulation in organisms and biomagnification through the food chain. Its low water solubility and vapor pressure suggest that it will persist in soil and sediment, with limited volatilization into the atmosphere.

Toxicokinetics: The Journey Through a Biological System

The toxicokinetics of PBBs—their absorption, distribution, metabolism, and excretion (ADME)—are heavily influenced by the degree and position of bromine substitution.

Absorption

PBBs can be absorbed through oral, dermal, and inhalation routes of exposure. Due to their lipophilicity, absorption across biological membranes is generally efficient.

Distribution

Following absorption, this compound is expected to be transported in the blood, likely bound to lipoproteins, and subsequently distribute to and accumulate in lipid-rich tissues such as adipose tissue, liver, skin, and breast milk. The persistence of PBBs in the body is directly related to their lipophilicity and resistance to metabolic breakdown.

Metabolism: A Double-Edged Sword

The metabolism of PBBs is a critical determinant of their toxicity and rate of elimination. It primarily occurs in the liver, catalyzed by the cytochrome P450 (CYP) monooxygenase system.

The primary metabolic pathway for less-brominated PBBs is hydroxylation, which increases their water solubility and facilitates excretion. However, the formation of certain hydroxylated metabolites can also lead to the production of reactive intermediates that are more toxic than the parent compound. For some PBB congeners, metabolism can also proceed through the formation of methylsulfonyl metabolites, which have been shown to be potent inducers of CYP enzymes.[2]

Given its structure as a tribrominated biphenyl, this compound is likely to undergo metabolism, albeit at a slower rate than mono- or di-brominated congeners. The presence of unsubstituted carbon atoms makes it susceptible to enzymatic attack and subsequent hydroxylation.

Experimental Protocol: In Vitro Metabolism of this compound

This protocol outlines a standard approach to investigate the metabolism of this compound using liver microsomes.

Objective: To identify potential metabolites of this compound and to determine the primary cytochrome P450 enzymes involved in its metabolism.

Materials:

-

This compound

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration being less than 1%).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Include negative controls (without NADPH or without microsomes) to account for non-enzymatic degradation.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.

-

Use precursor ion scanning and neutral loss scanning to identify potential hydroxylated and other conjugated metabolites.

-

-

Data Analysis:

-

Compare the chromatograms of the reaction samples with the negative controls to identify peaks corresponding to metabolites.

-

Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Excretion

The excretion of PBBs is generally slow. Parent compounds are primarily eliminated in the feces. Hydroxylated metabolites, being more water-soluble, can be excreted in both urine and feces, often after conjugation with glucuronic acid or sulfate.

Toxicodynamics: Mechanisms of Adverse Effects

The toxicity of PBBs is complex and congener-specific. The three-dimensional structure of the molecule, particularly the degree of coplanarity, plays a crucial role in its interaction with biological receptors.

Aryl Hydrocarbon Receptor (AhR) Activation: A Key Initiating Event

Many of the toxic effects of PBBs are mediated through their binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] AhR activation is typically associated with "dioxin-like" toxicity.

The binding affinity of a PBB congener to the AhR is influenced by its ability to adopt a planar or coplanar configuration. Congeners without ortho-substituted bromines (non-ortho PBBs) can more easily assume a planar structure and generally exhibit higher affinity for the AhR. This compound has one ortho-substituted bromine, which will hinder free rotation around the biphenyl bond, resulting in a non-coplanar structure. This suggests that its affinity for the AhR may be lower than that of non-ortho substituted PBBs. However, it may still be capable of inducing AhR-mediated responses, albeit at higher concentrations.

Signaling Pathway: AhR-Mediated Gene Expression

Caption: Figure 1. Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Non-Dioxin-Like Mechanisms

PBBs that are weak AhR agonists can still exert toxicity through other mechanisms, including:

-

Induction of Phenobarbital-like CYP Enzymes: Some non-coplanar PBBs are potent inducers of CYP2B and CYP3A enzymes, which can alter the metabolism of endogenous compounds (e.g., steroid hormones) and other xenobiotics.

-

Oxidative Stress: The metabolism of PBBs can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.

-

Endocrine Disruption: PBBs can interfere with the synthesis, transport, and metabolism of thyroid hormones and sex steroids.

-

Neurotoxicity: Developmental exposure to PBBs has been associated with neurobehavioral deficits.[5]

Potential Health Effects of this compound

Based on the toxicology of the PBB class, exposure to this compound could potentially lead to a range of adverse health effects.

Acute Toxicity

High-dose acute exposure to some PBBs can cause a "wasting syndrome" characterized by rapid weight loss, as well as liver damage.

Chronic Toxicity

Long-term exposure to PBBs is associated with a broader spectrum of effects:

-

Hepatotoxicity: Liver enlargement, fatty changes, and necrosis are common findings in animal studies with PBBs.

-

Thyroid Disruption: PBBs can lower circulating levels of thyroid hormones.

-

Immunotoxicity: Suppression of the immune system has been observed.

-

Dermal Effects: Chloracne and other skin disorders can occur with high-level exposure.

Carcinogenicity

Commercial PBB mixtures are classified as "reasonably anticipated to be human carcinogens" based on evidence of liver tumors in experimental animals.

Genotoxicity

The genotoxic potential of PBBs is not fully elucidated and may be congener-specific. Some studies suggest that certain PBBs or their metabolites can cause DNA damage.

Reproductive and Developmental Toxicity

This is a significant area of concern for PBBs. Exposure during critical developmental windows can lead to:

-

Reduced fertility

-

Adverse pregnancy outcomes (e.g., miscarriages, stillbirths)

-

Low birth weight

-

Developmental neurotoxicity, leading to behavioral and cognitive deficits in offspring.[5]

Experimental Workflow: Developmental and Reproductive Toxicity (DART) Study

A comprehensive DART study is essential to evaluate the potential risks of this compound to reproduction and development.

Caption: Figure 2. Overview of a Two-Generation Reproductive Toxicity Study.

Analytical Methodology for Detection and Quantification

Accurate assessment of exposure and toxicokinetics requires sensitive and specific analytical methods for the detection of this compound in various matrices.

Biological Samples (Blood, Tissue, Milk):

-

Extraction: Lipid extraction using methods like liquid-liquid extraction (LLE) with organic solvents (e.g., hexane, dichloromethane) or solid-phase extraction (SPE).

-

Cleanup: Removal of interfering lipids and other co-extractives using techniques such as gel permeation chromatography (GPC) or silica gel chromatography.

-

Analysis: High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for the analysis of PBBs. Electron capture detection (GC-ECD) can also be used as a sensitive, but less specific, alternative.

Environmental Samples (Soil, Sediment, Water):

-

Extraction: Soxhlet extraction for solid samples and LLE for water samples.

-

Cleanup: Similar cleanup steps as for biological samples are required.

-

Analysis: HRGC-MS is the preferred analytical technique.

Conclusion and Future Directions

While a definitive toxicological profile of this compound is constrained by a lack of specific data, a strong inference can be drawn from the broader understanding of PBB toxicology. It is a persistent, bioaccumulative compound that likely exerts toxicity through multiple mechanisms, including potential interaction with the AhR and disruption of endocrine function. Developmental and reproductive endpoints are of particular concern.

Future research should prioritize in vitro and in vivo studies to definitively characterize the toxicokinetics and toxicodynamics of this compound. Such studies would include:

-

Determination of its AhR binding affinity and ability to induce CYP1A1.

-

Assessment of its potential to induce other CYP enzyme families (e.g., CYP2B).

-

In vitro metabolism studies to identify key metabolites.

-

A comprehensive two-generation reproductive toxicity study in a rodent model.

-

Genotoxicity assays to evaluate its mutagenic and clastogenic potential.

By systematically addressing these data gaps, a more complete and authoritative toxicological profile of this compound can be established, enabling more accurate risk assessments for human health and the environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service.

- Wang, Y., et al. (2020). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans.

- Kato, Y., et al. (2002).

- Safe, S. H. (1994). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical reviews in toxicology, 24(2), 87-149.

- Tilson, H. A., et al. (1980). Developmental neurotoxicity of polybrominated biphenyls. Neurotoxicology, 1(4), 645-657.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aryl Hydrocarbon Receptor (AHR) Agonists Induce MicroRNA-335 Expression And Inhibit Lung Metastasis of Estrogen Receptor Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developmental neurotoxicity of polybrominated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolism and biotransformation of tribromobiphenyl congeners

An In-Depth Technical Guide to the Metabolism and Biotransformation of Tribromobiphenyl Congeners

Foreword: The Environmental and Toxicological Imperative

Polybrominated biphenyls (PBBs), a class of industrial chemicals once widely used as flame retardants, persist in the environment and bioaccumulate in living organisms.[1] Their chemical stability and lipophilic nature lead to long-term retention in fatty tissues, posing significant toxicological risks.[1][2] The commercial mixture FireMaster BP-6, notably involved in a major contamination incident in Michigan in the 1970s, was primarily composed of hexabromobiphenyls, but tribromobiphenyl congeners are relevant components and metabolic breakdown products of higher brominated PBBs.[3] Understanding the biotransformation of these compounds is paramount, as metabolism dictates their toxicokinetics, persistence, and potential for generating more or less toxic byproducts.[4] This guide provides a detailed exploration of the metabolic fate of tribromobiphenyl congeners, grounded in established biochemical principles and analytical methodologies.

The Foundational Pathways of Xenobiotic Biotransformation

The metabolic processing of foreign compounds (xenobiotics) like tribromobiphenyls is a multi-phase enzymatic process primarily occurring in the liver.[5] The overarching goal is to convert lipophilic, persistent compounds into more polar, water-soluble derivatives that can be efficiently excreted.[5][6]

-

Phase I Metabolism: These are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, -OH) on the parent molecule. This step is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes and includes oxidation, reduction, and hydrolysis.[5][6]

-

Phase II Metabolism: These are conjugation reactions where an endogenous, hydrophilic molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I.[5] This significantly increases water solubility and facilitates elimination.[5]

-

Phase III Metabolism: This involves the transport of conjugated metabolites out of cells and into excretory pathways, mediated by transporters like the ATP-binding cassette (ABC) superfamily.[5]

Phase I Biotransformation: The Critical Role of Cytochrome P450

The initial and rate-limiting step in the metabolism of tribromobiphenyls is oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes.[7][8] These heme-containing proteins, located in the endoplasmic reticulum of hepatocytes, are the primary drivers of Phase I reactions.[5][6]

Mechanism of Hydroxylation

The central mechanism for the CYP-mediated metabolism of aromatic compounds like PBBs involves the formation of a highly reactive arene oxide intermediate.[4][9] This epoxide can then undergo several transformations, but the most significant for PBBs is a spontaneous rearrangement, known as the NIH shift, to yield a stable hydroxylated metabolite (OH-PBB).[9]

The susceptibility of a tribromobiphenyl congener to this metabolic attack is highly dependent on its structure. Key structural requirements include:

-

Availability of Unsubstituted Carbons: Metabolism is favored at positions on the biphenyl rings that are not substituted with bromine.

-

Positional Influence: The presence of a bromine-free para position appears to be a critical factor for metabolism to occur.[7] Congeners lacking such a site are significantly more resistant to degradation.[7]

The result of this process is the formation of mono- and dihydroxylated tribromobiphenyls.[9] These hydroxylated metabolites are often the most abundant Phase I products detected in experimental systems.[10][11]